4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Description
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21N7O5S4 and its molecular weight is 591.69. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
Compounds with thiadiazole moieties, similar to the core structure in the query compound, have been synthesized and characterized for their potential in photodynamic therapy (PDT). For instance, new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing a Schiff base have shown promising photophysical and photochemical properties for PDT applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Research
In the realm of anticancer research, novel benzamide derivatives containing thiadiazole scaffolds have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies suggest the potential of such compounds in developing new anticancer agents. For example, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have been investigated for their in vitro anticancer activity, showing promising results against melanoma, leukemia, cervical cancer, and breast cancer cell lines (Tiwari et al., 2017).
Biological Target Inhibition
Thiadiazole and benzamide derivatives have been studied for their inhibitory effects on various biological targets, such as carbonic anhydrases (CAs). These enzymes are involved in numerous physiological processes, and their inhibition is a strategy for treating several diseases. Acridine-acetazolamide conjugates, incorporating thiadiazole and benzamide moieties, have been shown to effectively inhibit human carbonic anhydrase isoforms, suggesting their potential for therapeutic applications (Ulus et al., 2016).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O5S4/c1-29(2)38(32,33)14-10-8-13(9-11-14)18(31)24-21-27-28-22(37-21)35-12-17(30)23-20-26-25-19(36-20)15-6-4-5-7-16(15)34-3/h4-11H,12H2,1-3H3,(H,23,26,30)(H,24,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAJDFQYIPYUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O5S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide |
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